2-Bromopropionic-1-13C acid
Description
Contextual Significance of 2-Bromopropionic Acid in Organic Synthesis and Biochemical Research
2-Bromopropionic acid, also known as α-bromopropionic acid, is a versatile intermediate in organic synthesis. adpharmachem.com Its reactive nature, due to the presence of the bromine atom, makes it a valuable building block for creating a wide array of more complex organic molecules. ontosight.aisolubilityofthings.com It is extensively used in the synthesis of pharmaceuticals, particularly anti-inflammatory drugs, as well as agrochemicals like herbicides and fungicides. chemimpex.comchemicalbook.comjoshi-group.com In polymer chemistry, it serves as a monomer or a modifier to tailor the properties of polymers for applications such as coatings and adhesives. adpharmachem.comchemimpex.com
In the realm of biochemical research, 2-bromopropionic acid is utilized in studies concerning enzyme inhibition. chemimpex.comchemimpex.com By observing how this compound interacts with and potentially deactivates enzymes, researchers can gain a deeper understanding of metabolic pathways and the biological effects of brominated compounds. chemimpex.com The chirality of 2-bromopropionic acid is also of significant interest, as different enantiomers (mirror-image forms) can exhibit varied biological activities. ontosight.ai This is crucial in drug development, where one form of a molecule may have therapeutic effects while the other is inactive or even harmful. ontosight.ai
Principles and Advantages of Site-Specific Isotopic Labeling, particularly 13C at the Carboxyl Carbon
Isotopic labeling is a technique where an atom in a molecule is replaced with its isotope, which has a different number of neutrons but the same number of protons. alfa-chemistry.com Site-specific isotopic labeling involves placing an isotope at a precise location within a molecule. nih.gov In the case of 2-Bromopropionic-1-13C acid, the carbon atom of the carboxyl group (-COOH) is a ¹³C isotope, as opposed to the more common ¹²C. cymitquimica.com
The primary advantage of using ¹³C is that it is a stable, non-radioactive isotope, making it safe to handle and use in a variety of experimental settings. alfa-chemistry.com The ¹³C nucleus has a nuclear spin, which allows it to be detected by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov While natural abundance of ¹³C is only about 1.1%, isotopic enrichment significantly enhances the signal in ¹³C NMR, providing several benefits:
Enhanced Mechanistic Insights: By tracking the ¹³C-labeled carboxyl carbon through chemical reactions or metabolic pathways, scientists can elucidate the precise steps and mechanisms involved. nih.gov For example, if the labeled carboxyl group is lost or transferred during a reaction, it provides direct evidence for a particular reaction pathway. nih.gov
Improved Spectral Analysis: ¹³C NMR spectra have a large chemical shift range and sharp peaks, which helps in resolving complex mixtures and identifying individual compounds. nih.govnist.gov Labeling at a specific site simplifies the spectrum and aids in the assignment of signals to specific atoms in a molecule. nih.gov
Metabolic Flux Analysis: In metabolic studies, ¹³C-labeled compounds are used as tracers to follow the fate of carbon atoms through various metabolic pathways. alfa-chemistry.comnih.gov This allows for the quantification of metabolic fluxes and the identification of active or inactive pathways, which is crucial for understanding diseases like cancer and diabetes. alfa-chemistry.comnih.gov
Structural Determination: Isotopic labeling is a powerful tool in determining the structure of unknown compounds, especially in complex biological samples. nih.gov Techniques like INADEQUATE, which rely on ¹³C-¹³C correlations, become feasible with isotopic enrichment and can reveal the carbon skeleton of a molecule. nih.govnist.gov
The specific labeling of the carboxyl carbon is particularly useful because this functional group is central to many biochemical reactions, such as those in amino acid and fatty acid metabolism. nih.gov
Overview of Research Domains Benefiting from this compound
The unique properties of this compound make it a valuable tool across several research domains:
Metabolic Pathway Tracing: Researchers can introduce this labeled compound into biological systems, such as cell cultures or whole organisms, to trace the path of the ¹³C-labeled carbon. alfa-chemistry.comnih.govosti.gov This helps in mapping out metabolic networks and understanding how different nutrients are utilized. ebi.ac.uk
Mechanistic Enzymology: The compound can be used as a mechanistic probe to study enzyme-catalyzed reactions. chemimpex.comnih.gov By analyzing the products of a reaction involving this compound, enzymologists can deduce the mechanism of action of the enzyme under investigation.
Pharmacokinetics and Drug Metabolism: In drug development, isotopically labeled versions of drug candidates or their intermediates are used to study how the drug is absorbed, distributed, metabolized, and excreted by the body. alfa-chemistry.commedchemexpress.com
Chemical Synthesis and Reaction Mechanisms: In synthetic chemistry, this compound can be used to unravel the mechanisms of complex organic reactions. The labeled carbon acts as a beacon, allowing chemists to follow its journey through various transformations.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo(113C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONMFXREYOKQTI-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([13C](=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583489 | |
| Record name | 2-Bromo(1-~13~C)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100900-34-3 | |
| Record name | 2-Bromo(1-~13~C)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+,-)-2-BROMOPROPIONIC-1-13C ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Bromopropionic 1 13c Acid
Strategies for Isotopic Enrichment at the C-1 Position
Isotopic enrichment at the C-1 position requires synthetic strategies that can specifically introduce a ¹³C atom at the carboxylic acid function. This is typically achieved by using a ¹³C-labeled one-carbon synthon that will become the carboxyl group in the final product.
A primary and efficient method for introducing a ¹³C label at the C-1 position of a carboxylic acid is through the Kolbe nitrile synthesis. wikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide with a cyanide salt. By using potassium cyanide enriched with carbon-13 (K¹³CN), the ¹³C isotope is incorporated as a nitrile group (-¹³C≡N), which is then hydrolyzed to the corresponding carboxylic acid (-¹³COOH). nih.govisotope.com
The general pathway for synthesizing 2-Bromopropionic-1-¹³C acid via this method would start with a suitable two-carbon alkyl halide, such as 1,2-dibromoethane (B42909) or a protected 2-hydroxyethyl bromide. However, a more direct approach involves starting with an existing 2-brominated precursor. For instance, the synthesis of other ¹³C-labeled carboxylic acids has been successfully demonstrated by treating an alkyl bromide with K¹³CN, followed by hydrolysis to yield the ¹³C-labeled acid. nih.gov In a similar vein, a precursor like ethyl 2-bromoacetate could be reacted with K¹³CN, followed by hydrolysis and subsequent chemical modifications, though the direct synthesis from a brominated propane (B168953) derivative is more common.
A study on the synthesis of ¹³C-labeled DNA building blocks demonstrated the introduction of a ¹³C-tag via ¹³C-potassium cyanide in a Kolbe nitrile reaction, resulting in a labeled cyanopropionic acid with a high yield of 97%. nih.gov The subsequent hydrolysis of the nitrile group provides the desired carboxylic acid with the ¹³C label specifically at the C-1 position.
Table 1: Key Features of the Kolbe Nitrile Synthesis for ¹³C-Labeling
| Feature | Description |
|---|---|
| ¹³C Source | ¹³C-Potassium Cyanide (K¹³CN) |
| Reaction Type | Nucleophilic Substitution (Sₙ2) |
| Intermediate | ¹³C-labeled nitrile (R-¹³C≡N) |
| Final Step | Hydrolysis of the nitrile to a carboxylic acid (R-¹³COOH) |
| Advantage | Direct and high-yield incorporation of the ¹³C label at the desired position. |
An alternative strategy involves employing precursors that are already labeled with ¹³C at the appropriate position. These labeled precursors can then be converted into 2-Bromopropionic-1-¹³C acid using standard synthetic methods. For example, propionic acid labeled at the C-1 position (Propionic-1-¹³C acid) can serve as a direct starting material for the Hell-Volhard-Zelinsky bromination reaction.
The synthesis of such labeled precursors can be achieved through various routes. For instance, large-scale procedures have been developed for converting commercially available precursors like [¹³C]methanol or ¹³CO₂ into ¹³C-labeled acetic acid derivatives, which can be further elaborated into more complex molecules. nih.gov By adapting these methods, it is possible to synthesize Propionic-1-¹³C acid, which can then be brominated to give the final product.
This approach offers flexibility, as it allows for the use of well-established, high-yielding reactions for the final bromination step, while the isotopic label is introduced in an earlier, separate synthesis.
Classical and Contemporary Approaches to 2-Bromopropionic Acid Synthesis
The following methods describe the synthesis of the unlabeled 2-bromopropionic acid. When combined with a C-1 labeled precursor, such as Propionic-1-¹³C acid, they can yield the desired isotopically labeled final product.
The Hell-Volhard-Zelinsky (HVZ) reaction is a classical and widely used method for the α-halogenation of carboxylic acids. quora.com In this reaction, propionic acid is treated with bromine in the presence of a catalytic amount of phosphorus, typically as red phosphorus or phosphorus trichloride (B1173362) (PCl₃). chemicalbook.comyoutube.com
The reaction proceeds in several steps. First, the phosphorus trichloride reacts with propionic acid to form propionyl bromide. This acyl bromide can then enolize more readily than the parent carboxylic acid. The enol form subsequently reacts with bromine to give 2-bromopropionyl bromide. youtube.com Finally, the acyl bromide is hydrolyzed in a subsequent step to yield 2-bromopropionic acid.
A typical procedure involves adding bromine dropwise to a mixture of propionic acid and phosphorus trichloride while maintaining the temperature around 80-85°C. chemicalbook.com After the reaction is complete, the intermediate 2-bromopropionyl bromide is isolated before being hydrolyzed. prepchem.com
Table 2: Reaction Conditions for Bromination of Propionic Acid
| Reactants | Catalyst | Temperature | Intermediate Product |
|---|
The final step in the Hell-Volhard-Zelinsky synthesis of 2-bromopropionic acid is the hydrolysis of the intermediate, 2-bromopropionyl bromide. nih.gov This is a straightforward conversion of an acyl halide to a carboxylic acid.
The procedure typically involves the careful addition of water to the 2-bromopropionyl bromide. youtube.comprepchem.com The reaction mixture is often cooled initially due to the exothermic nature of acyl halide hydrolysis. The hydrolysis is then completed by warming the mixture, for instance, by heating at reflux for about 90 minutes. prepchem.com After the reaction, the crude 2-bromopropionic acid is isolated, typically by extraction with an organic solvent like ether, followed by drying and purification via vacuum distillation. prepchem.com This method can yield the final product with approximately 60% yield based on the starting 2-bromopropionyl bromide. prepchem.com
Another established method for preparing 2-bromopropionic acid is through the nucleophilic substitution of the hydroxyl group in lactic acid with a bromide ion. This is typically achieved by reacting lactic acid with a strong hydrobromic acid (HBr) solution at elevated temperatures. sciencemadness.org
More recent studies have explored variations of this method, for example, using lactide (the cyclic dimer of lactic acid) as a starting material. nih.govresearchgate.net In one approach, a solution of HBr in acetic acid was found to yield 2-bromopropionic acid from polylactic acid with a yield of 55.2 mol% at 100°C. researchgate.net This demonstrates a contemporary application of a classical conversion, potentially offering pathways from renewable resources like polylactic acid. researchgate.net The reaction of alanine (B10760859) with sodium nitrite (B80452) in the presence of potassium bromide and hydrobromic acid also yields 2-bromopropionic acid in high yield (95%), showcasing another synthetic route from a readily available amino acid precursor. sciencemadness.orgreddit.com
Derivation from Alanine
A well-established method for synthesizing 2-bromopropionic acid is through the diazotization of alanine, followed by nucleophilic substitution with bromide. To produce 2-Bromopropionic-1-¹³C acid, this synthesis would commence with Alanine-1-¹³C as the starting material.
The reaction proceeds by treating the isotopically labeled alanine with sodium nitrite (NaNO₂) in the presence of hydrobromic acid (HBr). The primary amino group of alanine is converted into a diazonium salt, which is an excellent leaving group (N₂). The bromide ion from HBr then displaces the diazonium group.
A notable feature of this reaction is its stereoretentive nature. If one starts with an enantiomerically pure form of alanine, such as L-Alanine (S-configuration), the resulting 2-bromopropionic acid retains the same stereochemical configuration (S-2-bromopropionic acid). This occurs via a double Sₙ2 mechanism. The adjacent carboxylate group first attacks the carbon bearing the diazonium group in an intramolecular Sₙ2 reaction, inverting the stereocenter and forming a transient three-membered α-lactone ring. Subsequently, the bromide ion attacks the α-carbon in a second Sₙ2 reaction, opening the lactone ring and inverting the stereocenter back to its original configuration.
Various procedures have been reported, with yields often being high. For instance, one method involves dissolving L-alanine in a mixture of sodium bromide and hydrobromic acid, cooling the solution, and then adding sodium nitrite. Another procedure describes adding alanine to a saturated solution of potassium bromide followed by the dropwise addition of HBr, cooling to 0°C, and adding NaNO₂ over an hour, resulting in a 95% yield.
Table 1: Reaction Conditions for Synthesis from Alanine
| Reactants | Reagents | Temperature | Yield | Reference |
|---|---|---|---|---|
| D-Alanine | 48% aq. HBr, NaNO₂, Na₂SO₄ | Cooled, then warmed to 15°C | ~65 g from 50 g Alanine | |
| (2R)-Alanine | Saturated KBr, 47% HBr, NaNO₂ | 0°C to <5°C, then room temp. | 95% |
This table is interactive. Click on the headers to sort the data.
Degradation of Polylactic Acid (PLA) to 2-Bromopropionates via HBr Catalysis
A novel approach for producing 2-bromopropionates involves the catalytic degradation of polylactic acid (PLA), a biodegradable polymer derived from renewable resources. This method presents a potential route for upcycling PLA waste into valuable chemical intermediates. To synthesize the ¹³C-labeled target compound via this route, one would need to start with PLA synthesized from Lactic acid-1-¹³C.
The process utilizes hydrogen bromide (HBr) catalysis to break down the polyester (B1180765) chains of PLA. The degradation can be performed in different solvent systems, which significantly influences the product distribution.
HBr Solution : When PLA is degraded in an aqueous HBr solution, the primary product is lactic acid, with yields reaching ≥99 mol% at temperatures between 80 to 110°C. This system favors hydrolysis of the ester bonds.
HBr-Acetic Acid (AcOH) Solution : In contrast, using a mixed solvent system of HBr and acetic acid allows for the production of both 2-bromopropionic acid (2-BA) and lactic acid. In this medium, the bromide ion can effectively compete with water as a nucleophile to attack the α-carbon, leading to the formation of 2-BA.
Research has shown that the HBr-AcOH system can achieve a 2-bromopropionic acid yield of 55.2 mol% under optimized conditions of 100°C for 11 hours. The resulting 2-bromopropionic acid can then be esterified to produce various 2-bromopropionate esters. This methodology provides a pathway for valorizing PLA waste, and with the use of ¹³C-labeled PLA, it becomes a viable, albeit complex, route to 2-Bromopropionic-1-¹³C acid.
Table 2: Product Yields from HBr Catalysis of PLA
| Solvent System | Temperature | Time | Major Product | Yield | Reference |
|---|---|---|---|---|---|
| HBr Solution | 100°C | 4 h | Lactic Acid | ≥99 mol% |
This table is interactive. Click on the headers to sort the data.
Decarboxylative Halogenation Principles Applied to Carboxylic Acids
Decarboxylative halogenation is a fundamental transformation in organic chemistry where a carboxylic acid is converted into an organic halide with the loss of carbon dioxide. This process effectively replaces the carboxyl group with a halogen atom. To apply this to the synthesis of 2-Bromopropionic-1-¹³C acid, one would need to start with a malonic acid derivative labeled at one of the carboxyl groups, which can then be converted to the required labeled propionic acid precursor. The decarboxylation step would then remove the unlabeled carboxyl group.
A classic example of this reaction type is the Hunsdiecker reaction . In this reaction, the silver salt of a carboxylic acid reacts with a halogen, such as bromine, to produce an organic halide. The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl₄).
The mechanism is believed to involve radical intermediates:
The silver carboxylate reacts with bromine to form an unstable acyl hypobromite (B1234621) intermediate.
Homolytic cleavage of the weak oxygen-bromine bond generates a carboxyl radical and a bromine atom.
The carboxyl radical rapidly loses a molecule of carbon dioxide (CO₂) to form an alkyl radical.
This alkyl radical then reacts with another acyl hypobromite molecule or a bromine atom to form the final alkyl bromide product.
Several modifications of the Hunsdiecker reaction exist, such as the Christol-Firth modification, which uses mercuric oxide and bromine with the free carboxylic acid, and the Kochi reaction, which uses lead tetraacetate and a halide salt. More recently, methods using iron salts as catalysts under visible light have been developed for the direct decarboxylative halogenation of aliphatic carboxylic acids, offering a more versatile and functional-group-tolerant approach.
Applying this principle to a labeled propionic acid (Propionic-1-¹³C acid) would not yield the desired product, as the labeled carbon would be lost as ¹³CO₂. Therefore, to synthesize 2-Bromopropionic-1-¹³C acid using this principle, a different precursor, such as 2-halopropanoic-1-¹³C acid, would already be needed, making this route less direct for this specific labeled compound compared to the derivation from Alanine-1-¹³C. The principle is more applicable to creating an ethyl-1-¹³C bromide from Propionic-1-¹³C acid.
Enantioselective Synthesis of Chiral 2-Bromopropionic-1-¹³C Acid Enantiomers
2-Bromopropionic acid is a chiral molecule, existing as two enantiomers (R and S). For many applications, particularly in pharmacology and stereospecific synthesis, obtaining a single enantiomer is essential. The synthesis of the isotopically labeled chiral variants requires either asymmetric synthesis or chiral resolution.
Asymmetric Synthetic Routes
Enantioselective synthesis, or asymmetric synthesis, refers to a chemical reaction that preferentially forms one enantiomer or diastereomer over the other. For α-bromo carboxylic acids, several strategies can be envisioned.
One of the most direct methods is to start from a chiral precursor, as described in the derivation from enantiomerically pure Alanine-1-¹³C (Section 2.2.4). This leverages the "chiral pool," using a readily available, enantiopure natural product as the starting material. Since the reaction with NaNO₂/HBr is stereoretentive, the chirality of the starting alanine directly dictates the chirality of the final 2-bromopropionic acid product.
Another approach involves the use of chiral auxiliaries . A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of 2-Bromopropionic-1-¹³C acid, one could attach a chiral auxiliary to a propionate (B1217596) derivative, perform an enantioselective α-bromination, and then cleave the auxiliary.
Catalytic asymmetric synthesis represents a more efficient approach, where a small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product. For instance, catalytic asymmetric cross-coupling reactions of α-bromo esters have been developed. While this is for forming α-aryl derivatives, similar principles could be applied to other transformations. Asymmetric bromolactonization, catalyzed by chiral bifunctional sulfides, has been used to create α-quaternary lactones, demonstrating the power of chiral catalysts in controlling stereochemistry at the α-position. A hypothetical route could involve the asymmetric bromination of a suitable enolate or enol ether derived from Propionic-1-¹³C acid using a chiral catalyst.
Chiral Resolution Techniques for Isotopic Variants
Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers. Since the isotopic label at the C-1 position does not affect the chirality at the C-2 position, standard resolution techniques are fully applicable to 2-Bromopropionic-1-¹³C acid.
The most common method is crystallization of diastereomeric salts . This involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (a resolving agent), such as an alkaloid like brucine (B1667951) or a chiral amine like (R)- or (S)-1-phenylethylamine. This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with an acid, yielding the enantiomerically pure carboxylic acid.
Chiral chromatography is another powerful technique for separating enantiomers. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates, which allows for their separation. This method can be used on both an analytical and preparative scale.
A third method is kinetic resolution . This technique relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. For example, one enantiomer of racemic 2-Bromopropionic-1-¹³C acid could be selectively esterified using a lipase (B570770) enzyme, which is a biocatalyst. This would result in an enantiomerically enriched ester and the unreacted, enantiomerically enriched carboxylic acid, which can then be separated.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 2-Bromopropionic-1-¹³C acid |
| 2-bromopropionic acid |
| 2-bromopropionates |
| Acetaldehyde |
| Acetic acid |
| Acyl hypobromite |
| Alanine |
| Alanine-1-¹³C |
| Ammonium chloride |
| Bromine |
| Brucine |
| Carbon tetrachloride |
| Carbon dioxide |
| Diazonium salt |
| Hunsdiecker reaction |
| Hydrobromic acid |
| Lactic acid |
| Lactic acid-1-¹³C |
| Lead tetraacetate |
| Mercuric oxide |
| Polylactic Acid (PLA) |
| Propionic-1-¹³C acid |
| Sodium bromide |
| Sodium cyanide |
| Sodium nitrite |
| (R)-1-phenylethylamine |
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Bromopropionic-1-¹³C Acid
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Bromopropionic-1-¹³C acid, the presence of the ¹³C label at a specific position unlocks a wealth of information that is inaccessible with the unlabeled compound.
¹³C NMR Spectroscopic Analysis, Focusing on C-1 Chemical Shifts and Coupling Patterns
The analysis of the ¹³C NMR spectrum of 2-Bromopropionic-1-¹³C acid is particularly insightful due to the isotopic label. The chemical shift of a ¹³C nucleus is primarily influenced by its electronic environment, including hybridization and the electronegativity of nearby atoms. libretexts.org
C-1 Chemical Shift: The C-1 carbon, being part of a carboxylic acid group, is sp² hybridized and bonded to two electronegative oxygen atoms. This results in significant deshielding, placing its resonance far downfield. Carbonyl carbons typically resonate in the 170-220 ppm range. libretexts.org For 2-bromopropionic acid, the carbonyl carbon signal has been observed in the range of 172-176 ppm. The presence of the electronegative bromine atom on the adjacent carbon (C-2) also contributes to the downfield shift of C-1, although its effect is more pronounced on the closer C-2 carbon. docbrown.infodocbrown.info
Coupling Patterns: In a standard broadband proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a singlet. libretexts.org However, the enrichment of ¹³C at the C-1 position allows for the observation of carbon-proton and carbon-carbon coupling constants that are otherwise difficult to measure due to the low natural abundance of ¹³C.
In a proton-coupled spectrum, the C-1 signal would be split by the protons on C-2 and C-3. The magnitude of these couplings (J-coupling) decreases with the number of bonds separating the nuclei.
Two-bond coupling (²JC1-H2): Coupling between the C-1 carbon and the methine proton on C-2.
Three-bond coupling (³JC1-H3): Coupling between the C-1 carbon and the methyl protons on C-3.
Furthermore, the ¹³C label enables the measurement of one-bond carbon-carbon coupling (¹JC1-C2), providing direct information about the connectivity of the carbon skeleton. A study using a chiral liquid crystal solvent reported specific proton-carbon-13 scalar coupling constants for the enantiomers of 2-bromopropionic acid, as detailed in the table below. researchgate.net
| Coupling Constant | Value (Hz) for Enantiomer A | Value (Hz) for Enantiomer B |
| ¹J(C,H) | 130.9 | 130.9 |
| ²J(C,H) | -8.5 | -8.5 |
| Data sourced from a study on enantiomer visualization by ¹³C NMR spectroscopy in a polypeptide liquid-crystal solvent. researchgate.net |
¹H NMR Spectroscopic Characterization
The ¹H NMR spectrum of unlabeled 2-bromopropionic acid is relatively simple and provides key structural information. The spectrum typically shows two distinct signals:
A quartet for the methine proton (CH) at C-2, shifted downfield due to the adjacent electronegative bromine atom.
A doublet for the three equivalent methyl protons (CH₃) at C-3.
The splitting pattern arises from the coupling between the methine and methyl protons (³JHH), which is typically around 6.9-7.4 Hz. chemicalbook.comoup.com
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (JHH) |
| -COOH | ~11.50 | Singlet | N/A |
| -CH(Br) | ~4.41 | Quartet | 6.9 Hz |
| -CH₃ | ~1.86 | Doublet | 6.9 Hz |
| Representative data for unlabeled 2-bromopropionic acid in CDCl₃. chemicalbook.com |
The introduction of the ¹³C label at the C-1 position adds another layer of complexity and information to the ¹H NMR spectrum. The protons on C-2 and C-3 will now couple to the ¹³C nucleus at C-1. This results in the appearance of "¹³C satellites," which are small peaks flanking the main proton signals. These satellites arise from the molecules in the sample that contain the ¹³C isotope at C-1. The separation of these satellite peaks corresponds to the heteronuclear coupling constants, ²JC1-H2 and ³JC1-H3. oup.com
Applications in Enantiomeric Structure Determination of Carboxylic Acids
Distinguishing between enantiomers by NMR is a significant challenge because they are spectroscopically identical in an achiral environment. However, by introducing a chiral element, it is possible to induce diastereomeric interactions that result in separate NMR signals for each enantiomer.
2-Bromopropionic-1-¹³C acid has been instrumental in studies aimed at enantiomeric differentiation. In one notable experiment, the enantiomers of 2-bromopropionic acid were successfully visualized using ¹³C NMR by dissolving the racemic mixture in a chiral liquid-crystalline solvent made of poly-γ-benzyl-L-glutamate (PBLG). researchgate.net The different alignment of the R and S enantiomers within the chiral matrix leads to distinct ¹³C-¹H dipolar couplings, causing the carbonyl and methine carbon signals for each enantiomer to appear at different frequencies. researchgate.net
Another common strategy involves the use of chiral solvating agents or chiral derivatizing agents. For instance, chiral auxiliaries like optically pure aziridin-2-yl methanols can be reacted with racemic carboxylic acids, including 2-bromopropionic acid, to form diastereomeric esters or amides. acs.org These diastereomers have different spatial arrangements and, consequently, distinct ¹H NMR spectra, allowing for the determination of enantiomeric purity. acs.orgresearchgate.net
Utilization in Studying Functional Dynamics and Kinetics via Relaxation-Based NMR Experiments
The ¹³C nucleus is an excellent probe for studying molecular dynamics. By incorporating 2-Bromopropionic-1-¹³C acid into larger biomolecules, the labeled C-1 serves as a site-specific reporter on the functional motions and kinetic processes occurring at or near that position. nih.govoup.com
NMR relaxation experiments measure parameters such as the spin-lattice relaxation time (T₁), the spin-spin relaxation time (T₂ or T₁ρ in the rotating frame), and the steady-state heteronuclear Overhauser effect (NOE). utoronto.ca These parameters are highly sensitive to molecular motions on a wide range of timescales, from picoseconds to seconds. oup.com
T₁ and T₂/T₁ρ Measurements: These experiments provide information about fast (picosecond-nanosecond) and slower (microsecond-millisecond) motions, respectively. They are crucial for characterizing the flexibility and conformational exchange processes within molecules. utoronto.ca
Heteronuclear NOE: This experiment provides insight into the amplitude of fast internal motions of the C-H bond vector. utoronto.ca
ZZ-Exchange Spectroscopy: This technique can be used to characterize the kinetics of slow exchange processes, such as the interconversion between two distinct conformational states of a molecule, yielding rate constants for the process. nih.govoup.com
The use of specifically ¹³C-labeled building blocks is advantageous for these studies because it involves isolated ¹H-¹³C spin pairs, which have simple relaxation behavior and minimize complications from additional scalar coupling interactions. oup.com
Site-Specific Labeling for Resonance Assignment in Complex Molecules
One of the most significant challenges in studying large biomolecules like proteins and nucleic acids by NMR is the severe overlap of signals in their spectra. This makes the unambiguous assignment of each resonance to a specific atom very difficult. nih.gov
Site-specific isotopic labeling with compounds like 2-Bromopropionic-1-¹³C acid offers a powerful solution to this problem. By chemically synthesizing a larger molecule and incorporating the ¹³C label at a single, known position, that site becomes a unique beacon in the NMR spectrum. nih.govnih.gov
This strategy has been successfully employed in the study of nucleic acids. For example, 2-bromopropionic acid is a precursor in the synthesis of ¹³C-labeled thymidine. nih.govoup.com This labeled building block can then be incorporated into a specific site in a DNA sequence during solid-phase synthesis. Using two-dimensional heteronuclear correlation experiments, such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiments, a correlation can be established between the known ¹³C-labeled position and its attached protons, facilitating unambiguous resonance assignment even in complex systems like DNA/RNA hybrids. oup.comnih.gov
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
For 2-Bromopropionic-1-¹³C acid, the most immediate application of MS is the confirmation of successful isotopic labeling. The molecular weight of the unlabeled compound (C₃H₅BrO₂) is approximately 152.97 g/mol . nih.govnist.gov Due to the replacement of a ¹²C atom with a ¹³C isotope, the molecular weight of 2-Bromopropionic-1-¹³C acid is higher by one mass unit, at approximately 153.97 g/mol . cymitquimica.comsigmaaldrich.com This M+1 mass shift is readily detectable in a mass spectrum.
A key feature in the mass spectrum of any brominated compound is the characteristic isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in two prominent peaks in the mass spectrum for any bromine-containing fragment: a peak at mass M and another at M+2, with nearly identical intensities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of 2-Bromopropionic Acid and its Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 2-bromopropionic acid, a chemical derivatization step is typically required to increase their volatility and improve chromatographic properties. ejbps.com This process converts the analyte into a less polar and more volatile derivative suitable for GC analysis.
Research has shown that 2-bromopropionic acid and its related genotoxic impurities can be converted into methyl 2-bromopropionate using methanol (B129727) in the presence of an acid catalyst. ejbps.com This derivative can then be effectively separated and quantified. The separation is commonly achieved on capillary columns, such as those with a cyanopropylphenyl or dimethylpolysiloxane stationary phase, which separate compounds based on their boiling points and polarity. ejbps.comthepharmajournal.com Following separation in the gas chromatograph, the eluting compounds are ionized, fragmented, and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification, while the signal intensity is used for quantification. jmchemsci.comjmchemsci.com For instance, in the analysis of methyl 2-bromopropionate, a quantification ion (e.g., m/z 107) and a qualifier ion (e.g., m/z 87) are monitored to ensure specificity and accuracy. ejbps.com
Table 1: GC-MS Parameters for the Analysis of 2-Bromopropionic Acid Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Agent | Methanol with sulfuric acid; N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | ejbps.comcdc.gov |
| Column Type | Zebron ZB-624 (6% cyanopropylphenyl/94% dimethylpolysiloxane); 100% dimethylpolysiloxane | ejbps.comcdc.gov |
| Carrier Gas | Helium | ejbps.comcdc.gov |
| Injection Mode | Splitless | cdc.gov |
| Ionization Mode | Electron Ionization (EI) | thepharmajournal.com |
| Quantification Ions (for Methyl 2-Bromopropionate) | m/z 107 (Quantification), m/z 87 (Qualifier) | ejbps.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) with Chemical Isotope Labeling (CIL)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical tool that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. springernature.com It is particularly well-suited for analyzing non-volatile and thermally labile compounds found in complex biological matrices.
In metabolomics, a key challenge is the comprehensive and sensitive detection of a wide array of metabolites with diverse physicochemical properties. acs.orgresearchgate.net Chemical Isotope Labeling (CIL) coupled with LC-MS has emerged as a high-performance technique to address this challenge. researchgate.netualberta.ca The CIL strategy involves chemically tagging metabolites with a specific reagent, which serves two primary purposes: improving chromatographic separation and enhancing ionization efficiency. acs.orgresearchgate.net
By attaching a charge-bearing or hydrophobic group (e.g., a dansyl group) to metabolites, their properties are altered, leading to better retention and separation on reversed-phase LC columns. researchgate.net This derivatization can significantly increase the sensitivity of detection in electrospray ionization mass spectrometry (ESI-MS), sometimes by over 100-fold. researchgate.net Furthermore, the use of paired light (¹²C) and heavy (¹³C) isotope labeling reagents allows for accurate relative quantification. acs.org A sample is labeled with the ¹²C reagent, while a pooled reference or control sample is labeled with the ¹³C reagent. acs.org The samples are then mixed, and the ¹²C/¹³C peak pairs are co-eluted and detected by the mass spectrometer. acs.org The ratio of the peak intensities provides precise relative quantification, free from the isotopic effects on derivatization efficiency or LC separation that can occur with deuterium-based labels. acs.org This approach significantly improves metabolomic coverage and the accuracy of profiling studies. acrabstracts.orgnih.gov
The quantitative analysis of short-chain fatty acids (SCFAs) like propionic acid and its derivatives in biological matrices such as serum, plasma, and dried blood spots is crucial for clinical and metabolic research. protocols.ionih.gov LC-MS/MS provides a sensitive and specific platform for this analysis. Due to the small size and poor ionization of underivatized SCFAs, derivatization is often employed to improve analytical performance. protocols.iomdpi.comnih.gov
Methods have been developed for the reliable determination of propionic acid and related biomarkers from small sample volumes, such as a single dried blood spot. nih.govplos.org These assays often involve a simple and rapid sample preparation, such as protein precipitation followed by extraction, without the need for laborious derivatization steps in some cases. nih.govplos.org For instance, a method for analyzing 3-hydroxypropionic acid and methylcitric acid (a downstream metabolite of propionyl-CoA) in dried blood spots uses a straightforward extraction followed by LC-MS/MS analysis in negative electrospray ionization mode. plos.org High-resolution mass spectrometry (HRMS) has also been used as an alternative to triple quadrupole instruments for the analysis of derivatized SCFAs, providing comparable sensitivity. protocols.io
Table 2: Methods for Quantitative Analysis of Propionic Acid and Derivatives in Biological Samples via LC-MS
| Analyte(s) | Biological Matrix | Sample Preparation | LC-MS Method | Reference |
|---|---|---|---|---|
| Propionic acid, Butyric acid, Valeric acid | Human Serum | Protein precipitation, derivatization | LC-HRMS | protocols.io |
| 3-hydroxypropionic acid, methylmalonic acid, methylcitric acid | Dried Blood Spots (DBS) | Simple extraction, no derivatization | LC-MS/MS | nih.govplos.org |
| Acetic acid, Propionic acid, Butyric acid | Bacterial Fermentation Media | Dichloromethane/acetonitrile extraction | LC-MS | mdpi.com |
| Short-chain fatty acids | Fecal Samples | Dual derivatization | LC-MS | nih.gov |
Stable Isotope Labeling as Internal Standards in LC/MRM-MS Assays
The use of stable isotope-labeled (SIL) internal standards is considered the gold standard for achieving the highest accuracy and precision in quantitative mass spectrometry. nih.govsigmaaldrich.com In Liquid Chromatography-Multiple Reaction Monitoring-Mass Spectrometry (LC/MRM-MS) assays, a SIL internal standard like 2-Bromopropionic-1-¹³C acid is the ideal choice for quantification. scioninstruments.com
An ideal internal standard co-elutes with the analyte and experiences the same effects during sample preparation, chromatography, and ionization. nih.govnih.gov Because ¹³C-labeled standards are chemically identical to the analyte, they perfectly mimic its behavior, compensating for variability in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response. nih.govresearchgate.net This is a significant advantage over structural analogs, which may have different chromatographic retention times and ionization efficiencies, or deuterated (²H) standards, which can sometimes exhibit a slight chromatographic separation from the unlabeled analyte (an "isotope effect") that can compromise quantification accuracy. nih.govresearchgate.net
The use of a ¹³C-labeled internal standard, such as 2-Bromopropionic-1-¹³C acid, allows for isotope dilution mass spectrometry (IDMS), a definitive quantification technique. nih.govisotope.com A known amount of the heavy standard is spiked into the sample before any processing steps. The ratio of the MRM signal of the endogenous (light) analyte to the SIL (heavy) standard is then used to calculate the exact concentration of the analyte, effectively correcting for any sample loss or matrix interference. nih.govnih.gov This approach ensures robust, reliable, and reproducible quantification in complex biological samples. researchgate.netrsc.org
Table 3: Comparison of Internal Standard Types in LC-MS
| Internal Standard Type | Advantages | Disadvantages | Reference |
|---|---|---|---|
| ¹³C or ¹⁵N Stable Isotope Labeled (e.g., 2-Bromopropionic-1-¹³C acid) | Co-elutes with analyte; Corrects for matrix effects, extraction loss, and instrument variability; No significant isotope effect in LC. | Can be costly and synthetically challenging to produce. | nih.govsigmaaldrich.comnih.govresearchgate.net |
| Deuterated (²H) Labeled | Often more readily available and less expensive than ¹³C standards. | Potential for chromatographic separation from analyte (isotope effect); Possible deuterium (B1214612) exchange. | nih.govsigmaaldrich.comresearchgate.net |
| Structural Analog | Readily available and inexpensive. | Different retention time and ionization efficiency from analyte; Does not fully compensate for matrix effects or extraction variability. | nih.govresearchgate.net |
Mechanistic Investigations and Reaction Kinetics
Elucidation of Reaction Pathways Using ¹³C Isotopic Labeling
The presence of the ¹³C isotope serves as a spectroscopic handle, allowing researchers to follow the journey of the labeled carbon atom through complex reaction sequences. cymitquimica.com This is particularly valuable in distinguishing between proposed mechanisms and identifying the origin of carbon atoms in reaction products.
Isotopic labeling is a definitive method for tracing the metabolic and chemical fate of molecules. By replacing a standard ¹²C atom with its heavier, NMR-active ¹³C counterpart, the position of the label can be monitored throughout a reaction using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. sigmaaldrich.com
In the context of 2-Bromopropionic-1-¹³C acid, the ¹³C label is located on the carboxylic acid group. This allows for unambiguous tracking of the carboxyl moiety. For instance, in decarboxylation reactions, the fate of the labeled carbon can be followed to confirm its release as ¹³CO₂. Conversely, in reactions where the carboxyl group is retained, its signal in the ¹³C NMR spectrum of the product provides direct evidence of this retention.
A relevant example of this principle is seen in studies of other α-haloacids. In the glutathione (B108866) transferase Zeta (GSTZ) catalyzed biotransformation of [2-¹³C]dichloroacetic acid (DCA), ¹³C NMR spectroscopy was used to identify [2-¹³C]glyoxylic acid as the sole stable metabolite. nih.gov This demonstrates the power of ¹³C labeling in pinpointing the exact transformation of the carbon skeleton, a technique directly applicable to studies involving 2-Bromopropionic-1-¹³C acid. nih.gov
Kinetic Studies of Reactions Involving 2-Bromopropionic-1-¹³C Acid
Kinetic studies measure the rate at which a reaction proceeds, providing crucial information about the reaction mechanism, including the composition of the transition state. The use of isotopically labeled compounds can aid in these studies, particularly when employing NMR spectroscopy.
The hydrolysis of 2-bromopropionic acid to lactic acid can be readily monitored using NMR spectroscopy. union.edu By acquiring spectra at regular intervals, the disappearance of the reactant's characteristic peaks and the simultaneous appearance of the product's peaks can be quantified. union.edu A study on the hydrolysis of racemic 2-bromopropionic acid at 80°C and a constant pH of 3.3 determined the reaction to follow first-order kinetics. union.edu
The progress of the hydrolysis can be followed by integrating the NMR signals corresponding to 2-bromopropionic acid and the lactic acid product. union.edu The use of 2-Bromopropionic-1-¹³C acid would offer an enhanced signal for the carboxyl carbon, facilitating more precise tracking due to the ¹³C nucleus's receptivity to NMR.
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Reaction | 2-Bromopropionic acid → Lactic acid + HBr | Hydrolysis | union.edu |
| pH | 3.3 (constant) | pH-stat | union.edu |
| Kinetics | First-order | NMR Spectroscopy | union.edu |
| Average Rate Constant (k) | 4.74 x 10⁻³ min⁻¹ | NMR Monitoring | union.edu |
The bromine atom at the alpha position of 2-bromopropionic acid is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. ontosight.ai The mechanism of this substitution is highly dependent on the reaction conditions, particularly the nature and concentration of the nucleophile. youtube.commugberiagangadharmahavidyalaya.ac.in
Two primary competing pathways have been identified for the hydrolysis of 2-bromopropanoic acid:
Direct Sₙ2 Substitution: In the presence of a high concentration of a strong nucleophile, such as concentrated sodium hydroxide, a direct backside attack on the chiral carbon occurs. mugberiagangadharmahavidyalaya.ac.in This is a standard bimolecular nucleophilic substitution (Sₙ2) that proceeds in a single step, resulting in the inversion of stereochemical configuration. youtube.comedscl.ingacbe.ac.in For example, (S)-2-bromopropanoic acid yields (R)-lactic acid under these conditions. mugberiagangadharmahavidyalaya.ac.in
| Reaction Conditions | Dominant Mechanism | Key Intermediate | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Concentrated NaOH | Sₙ2 (Bimolecular) | Pentavalent Transition State | Inversion of Configuration | youtube.commugberiagangadharmahavidyalaya.ac.in |
| Moist Ag₂O / Low [OH⁻] | Neighbouring Group Participation (NGP) | α-Lactone (cyclic) | Retention of Configuration | youtube.commugberiagangadharmahavidyalaya.ac.indalalinstitute.com |
Theoretical and Computational Approaches
Theoretical and computational chemistry provide powerful tools for understanding reaction mechanisms at a molecular level. Density Functional Theory (DFT) has been employed to investigate the gas-phase elimination of 2-bromopropionic acid. researchgate.netpku.edu.cn
These computational studies have shown that the reaction proceeds through a semi-polar, five-membered cyclic transition state. pku.edu.cn In this arrangement, the acidic hydrogen of the carboxyl group assists in the departure of the bromine atom, while the carboxylic oxygen stabilizes the transition state. researchgate.netpku.edu.cn Molecular structures and energies were calculated at the B3LYP/6-31G** level, with further single-point energy calculations at a higher level of theory (B3LYP/6-311++G(3df, 3pd)). pku.edu.cn The calculated activation energy for the rate-controlling step was found to be in close agreement with experimental data, validating the proposed mechanism. researchgate.netpku.edu.cn
| Parameter | Value | Method/Level of Theory | Reference |
|---|---|---|---|
| Calculated Activation Energy (Eₐ) | 189.5 kJ·mol⁻¹ | DFT (B3LYP/6-311++G(3df,3pd)) | researchgate.netpku.edu.cn |
| Experimental Activation Energy (Eₐ) | 180.3 ± 3.4 kJ·mol⁻¹ | Experimental Measurement | researchgate.netpku.edu.cn |
| Relative Error | 5.08% | Comparison | pku.edu.cn |
Further computational studies have explored the adsorption and reaction of 2-bromopropanoic acid on copper surfaces, predicting intermediates that are important in catalytic processes like decarboxylation and decarbonylation. researchgate.net
Density Functional Theory (DFT) Studies of Gas-Phase Elimination Mechanisms
Theoretical investigations into the gas-phase elimination reaction of 2-bromopropionic acid have been conducted using Density Functional Theory (DFT). researchgate.netpku.edu.cn These studies provide insight into the underlying mechanism of the thermal decomposition of the molecule. The calculations show that the elimination process is not a simple bond-breaking event but proceeds through a concerted, intramolecular pathway.
The reaction mechanism involves the formation of a semi-polar, five-membered cyclic transition state. researchgate.netpku.edu.cn In this transition state, the acidic hydrogen atom of the carboxyl group (-COOH) internally assists the departure of the bromine atom from the adjacent carbon. Simultaneously, the oxygen atom of the carbonyl group helps to stabilize this arrangement. researchgate.netpku.edu.cn This pathway leads to the formation of acetaldehyde, carbon monoxide, and hydrogen bromide as the final products. researchgate.net
Molecular structures for the reactant, transition state, and products were optimized at the B3LYP/6-31G** level of theory. researchgate.netpku.edu.cn To obtain more accurate energy values, single-point energy calculations were performed on these optimized structures using a higher-level basis set, B3LYP/6-311++G(3df, 3pd). researchgate.netpku.edu.cn The activation energy (Ea) for the rate-determining step, calculated at this level, was found to be 189.5 kJ·mol⁻¹. This theoretical value shows strong agreement with experimental data, which places the activation energy at 180.3 ± 3.4 kJ·mol⁻¹, with a relative error of only 5.08%. researchgate.netpku.edu.cn
Table 1: Comparison of Theoretical and Experimental Activation Energy for the Gas-Phase Elimination of 2-Bromopropionic Acid
| Parameter | Theoretical Value (DFT) | Experimental Value | Relative Error |
| Activation Energy (Ea) | 189.5 kJ·mol⁻¹ researchgate.netpku.edu.cn | 180.3 ± 3.4 kJ·mol⁻¹ researchgate.netpku.edu.cnresearchgate.net | 5.08% researchgate.netpku.edu.cn |
Molecular Orbital Calculations to Understand Electronic Effects
Molecular orbital (MO) theory is instrumental in understanding the electronic effects that govern the reactivity of 2-bromopropionic acid. The distribution of electrons within the molecule, particularly in the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key to its chemical behavior.
The presence of the bromine atom, a strong electron-withdrawing group, significantly influences the electronic structure of the molecule. chem-soc.si This electronegative atom pulls electron density away from the adjacent carbon atom (the α-carbon) and, through inductive effects, the rest of the molecule. This polarization is critical for its reactivity. For instance, in nucleophilic substitution reactions, the electron-deficient α-carbon becomes a prime target for attack by nucleophiles.
From an MO perspective, the energy levels of the HOMO and LUMO are crucial descriptors of reactivity. core.ac.uk The LUMO represents the ability of a molecule to accept electrons. In 2-bromopropionic acid, the presence of the electronegative bromine atom lowers the energy of the LUMO, making the molecule a better electrophile (electron acceptor). core.ac.uk Conversely, the HOMO energy relates to the ability to donate electrons. An electron from the HOMO of a nucleophile can attack the LUMO of the electrophilic carbon center in 2-bromopropionic acid, initiating a reaction. core.ac.uk These electronic effects also enhance the acidity of the carboxylic proton compared to a non-halogenated acid like propionic acid. chem-soc.si
Computational Modeling of Solvent Effects and Reaction Intermediates
The behavior of 2-bromopropionic-1-¹³C acid in solution, particularly its dissociation and participation in reactions, is heavily influenced by the solvent. Computational modeling provides a powerful tool to study these solvent effects and the nature of reaction intermediates, such as the carboxylate anion formed upon deprotonation.
Calculating properties like the acid dissociation constant (pKa) in solution is a significant challenge for theoretical chemistry due to the complexity of solute-solvent interactions. acs.org The "direct method," which calculates the Gibbs free energy change for the dissociation reaction in solution (HA(soln) ⇌ A⁻(soln) + H⁺(soln)), is a common approach. acs.orgresearchgate.net The accuracy of this method depends critically on the model used to represent the solvent.
Implicit solvation models, such as the Solvation Model based on Density (SMD), are frequently used. acs.orgresearchgate.net These models treat the solvent as a continuous medium with specific dielectric properties. For more refined calculations, explicit solvent molecules (e.g., individual water molecules) can be included in the computational model to account for specific interactions like hydrogen bonding. acs.org
Studies evaluating various levels of theory have shown that the accuracy of pKa prediction is highly dependent on the chosen method, basis set, and solvation model. researchgate.net Methods like the composite G4CEP method and semiempirical methods (PM6, AM1) have demonstrated good performance, often yielding mean absolute errors below one pKa unit. acs.orgresearchgate.net Density Functional Theory (DFT) results can also be highly accurate but are sensitive to the choice of functional, the complexity of the basis set, and whether explicit solvent molecules are included. acs.orgresearchgate.net
Table 2: Performance of Selected Computational Methods for pKa Calculation Using an Implicit Solvent Model (SMD)
| Method | Mean Absolute Error (pKa units) | Standard Deviation (pKa units) |
| G4CEP | 0.63 acs.org | 0.42 acs.org |
| PM6 | 0.57 acs.org | 0.66 acs.org |
| AM1 | 0.73 acs.org | 0.81 acs.org |
| HF | 0.95 acs.org | 0.89 acs.org |
| B2PLYP | 0.96 acs.org | 0.94 acs.org |
Data derived from calculations on a training set of various organic acids. acs.org
These computational approaches are essential for predicting how 2-bromopropionic-1-¹³C acid and its intermediates will behave in different solvent environments, guiding the design of reaction conditions.
Applications in Biochemical Research and Metabolic Pathway Elucidation
Tracing Metabolic Pathways Using Stable 13C Isotope Labeling in Vivo
Stable isotope labeling with compounds like 2-Bromopropionic-1-13C acid is a key technique for mapping metabolic pathways within living organisms (in vivo). By introducing the 13C-labeled compound, scientists can follow the labeled carbon atom as it is incorporated into different metabolites. This process is often monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, which can detect the 13C isotope. unl.ptresearchgate.net
Research on propionate (B1217596) metabolism, for instance, has utilized 13C-labeled propionate to track its conversion into other molecules. In studies of phosphorus-accumulating organisms, [3-13C]propionate was used to trace the flow of carbon into polyhydroxyalkanoates (PHA), with the label predominantly appearing on the fifth carbon of hydroxyvalerate. unl.ptresearchgate.net This demonstrates how the labeled carbon from propionate is integrated into storage polymers. The labeling pattern also provided evidence for the operation of the tricarboxylic acid (TCA) cycle under anaerobic conditions, a significant finding in understanding microbial metabolism. unl.pt While these studies used propionate labeled at different positions, the principle remains the same for this compound, where the labeled carboxyl group would be tracked through its metabolic transformations.
Isotopic ratio outlier analysis is another LC-MS-based strategy that uses stable isotope labeling to distinguish metabolites from the background matrix, enhancing the determination of molecular formulas. nih.gov
Studies of Enzyme Mechanisms and Enzyme-Substrate Interactions
This compound is a valuable tool for investigating the mechanisms of enzymes, particularly those that interact with or metabolize halogenated compounds. The bromine atom makes it a substrate for dehalogenase enzymes, which catalyze the cleavage of carbon-halogen bonds. tandfonline.comnih.gov The 13C label allows researchers to monitor the chemical transformation of the substrate and identify the products formed.
Haloalkane dehalogenases, for example, convert halogenated aliphatic compounds into the corresponding alcohol, a halide ion, and a proton. asm.org The reaction proceeds through a two-step mechanism involving a nucleophilic attack by an aspartic acid residue to form a covalent alkyl-enzyme intermediate, which is then hydrolyzed. asm.orggoogle.com Using a 13C-labeled substrate like this compound would allow for precise tracking of the carboxyl group throughout this catalytic process.
Studies on D-specific dehalogenases from various bacteria have shown their ability to act on D-2-bromopropionate. tandfonline.comnih.gov The mechanism often involves an inversion of the stereochemical configuration. tandfonline.com In silico studies have been used to investigate the interactions between dehalogenase mutants and substrates like L-2-bromopropionate, identifying key amino acid residues involved in substrate binding. nih.gov
Furthermore, 2-bromopropionate can act as an inhibitor of certain enzymes. For example, (S)-2-bromopropionate has been shown to be a competitive inhibitor of E. coli dihydrodipicolinate synthase, an enzyme in the lysine (B10760008) biosynthetic pathway. iucr.org Structural studies revealed that it forms a covalent adduct with a lysine residue in the active site. iucr.org The use of this compound in such studies could provide more detailed information on the structural changes and dynamics of the enzyme-inhibitor complex.
Table 1: Research Findings on Enzyme Interactions with Brominated Propionates
| Enzyme/System | Organism | Substrate/Inhibitor | Key Findings |
|---|---|---|---|
| D-specific dehalogenase (DehD) | Rhizobium sp. RC1 | D-2-bromopropionate | Catalyzes hydrolytic dehalogenation, inverting substrate configuration to form L-lactic acid. nih.gov |
| Haloalkane dehalogenase (DhaA) | Rhodococcus rhodochrous | Methyl 2-bromopropionate | Catalyzes stereoselective hydrolytic dehalogenation. google.com |
| Haloalkane dehalogenase (DatA) | Agrobacterium tumefaciens C58 | Ethyl 2-bromopropionate | Exhibits high enantioselectivity in discriminating between R and S enantiomers. nih.gov |
| Dihydrodipicolinate synthase | Escherichia coli | (S)-2-bromopropionate | Acts as a competitive inhibitor, forming a covalent bond with Lys161 in the active site. iucr.org |
Investigation of Propionate Metabolism and Related Biochemical Processes
The metabolism of propionic acid is a fundamental biochemical process. wikipedia.org Propionate is first converted to propionyl-CoA, which is then metabolized through a series of enzymatic reactions. wikipedia.org In most vertebrates, this involves carboxylation to methylmalonyl-CoA, which is then converted to succinyl-CoA, an intermediate of the citric acid cycle. wikipedia.org
Using 13C-labeled propionate, such as in the form of this compound (after enzymatic or chemical dehalogenation to propionate), allows for detailed investigation of these pathways. nih.gov For example, 1-13C-propionate breath tests are used to assess the body's capacity to oxidize propionate, which can be indicative of the severity of metabolic disorders like methylmalonic acidemia. nih.gov In these tests, the labeled carbon is released as 13CO2 in the breath, and its rate of appearance is measured. nih.gov
Studies using [3-13C]propionate in activated sludge have demonstrated its conversion to polyhydroxyalkanoates (PHA), primarily hydroxyvalerate and hydroxymethylvalerate. researchgate.net The distribution of the 13C label in the products revealed the operation of specific metabolic routes, including the conversion of propionyl-CoA to acetyl-CoA via the succinyl-CoA pathway. researchgate.net
Role in Understanding Effects of Brominated Compounds on Biological Systems
Many brominated organic compounds are of environmental and toxicological concern. ca.govtandfonline.com Understanding their metabolic fate and biological effects is crucial. Compound-specific isotope analysis (CSIA) using 13C-labeled compounds is a powerful technique for this purpose. tandfonline.com It can help to trace the transformation pathways and metabolism of brominated substances in the environment and in biological systems. tandfonline.com
This compound can serve as a model compound to study the dehalogenation and subsequent metabolism of brominated carboxylic acids. The bromine atom makes the molecule reactive, and it can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. By tracing the 13C label, researchers can identify the molecular targets of such compounds and elucidate the mechanisms of their biological or toxic effects. For instance, the inhibition of certain enzymes by 2-bromopropionic acid is attributed to its ability to interfere with metabolic processes. The use of the isotopically labeled version would allow for a more definitive identification of the affected pathways and enzyme adducts.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Bromopropionic acid |
| Propionate |
| [3-13C]propionate |
| Polyhydroxyalkanoates (PHA) |
| Hydroxyvalerate |
| Tricarboxylic acid (TCA) |
| D-2-bromopropionate |
| L-2-bromopropionate |
| Haloalkane dehalogenase |
| (S)-2-bromopropionate |
| Dihydrodipicolinate synthase |
| Lysine |
| Propionyl-CoA |
| Methylmalonyl-CoA |
| Succinyl-CoA |
| 1-13C-propionate |
| 13CO2 |
| Hydroxymethylvalerate |
Advanced Organic Synthesis and Stereochemical Research
2-Bromopropionic-1-13C Acid as a Chiral Building Block in Asymmetric Synthesis
This compound serves as a crucial chiral building block in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product. chemimpex.comnih.gov The presence of a chiral center at the second carbon, combined with the reactive bromine atom, makes it an ideal starting material for introducing chirality into larger, more complex molecules. chemimpex.com Its enantiomers, (R)- and (S)-2-bromopropionic acid, are commercially available and can be used to synthesize enantiomerically pure compounds. beilstein-journals.org
One of the key applications of this compound is in the synthesis of peptide tertiary amides (PTAs). nih.gov These N-alkylated peptides are conformationally constrained, making them potentially superior ligands for proteins compared to more flexible peptides. nih.gov Large combinatorial libraries of these molecules can be constructed using a sub-monomer synthetic route where either enantiomer of 2-bromopropionic acid is employed. nih.gov This approach allows for the creation of stereochemically diverse libraries for screening against biological targets. nih.gov
Furthermore, 2-bromopropionic acid and its derivatives are used in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of 4,1-benzoxazepine-2,5-diones. mdpi.com The stereochemistry of the starting α-bromoacid dictates the stereochemistry of the final product. mdpi.com
Enantioselective Preparation of Bioactive Molecules and Specialty Chemicals
The enantioselective preparation of bioactive molecules is a cornerstone of modern medicinal chemistry, and this compound is a valuable precursor in this endeavor. Many pharmaceuticals and agrochemicals are chiral, with only one enantiomer exhibiting the desired biological activity. The use of enantiomerically pure starting materials like (R)- or (S)-2-bromopropionic acid is a common strategy to ensure the final product has the correct stereochemistry.
A significant application lies in the synthesis of arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis often involves the reaction of a derivative of 2-bromopropionic acid with an aryl Grignard reagent. The stereochemistry at the propionic acid moiety is crucial for the anti-inflammatory activity.
Moreover, this labeled compound is instrumental in synthesizing host-directed inhibitors of myxoviruses. beilstein-journals.org In these syntheses, the stereochemical integrity of the 2-bromopropionic acid starting material is maintained throughout the reaction sequence, leading to the desired enantiomer of the final bioactive molecule. beilstein-journals.org The use of coupling reagents known to limit racemization is critical in these processes. beilstein-journals.org
Synthesis of 13C-Labeled Amino Acids and Other Biologically Active Derivatives
The carbon-13 label in this compound makes it an invaluable tool for synthesizing isotopically labeled amino acids and other biologically active molecules for use in metabolic studies and structural biology. nih.govrsc.org The ¹³C isotope can be readily detected by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing researchers to trace the metabolic fate of these molecules in biological systems.
A primary application is the synthesis of ¹³C-labeled alanine (B10760859). lookchem.com This can be achieved through a multi-step synthesis starting from ¹³C-labeled acetic acid, which is converted to 2-bromopropionic-1-¹³C acid as an intermediate. Subsequent reaction with ammonia (B1221849) or an ammonia equivalent introduces the amino group, yielding the labeled amino acid. researchgate.net The stereochemistry can be controlled to produce either L- or D-alanine. lookchem.com
Beyond alanine, this labeled building block can be used to synthesize other amino acids and their derivatives. For example, palladium-catalyzed C(sp³)–H functionalization methods have been developed to synthesize a variety of ¹³C methyl-labeled amino acids, which are crucial for NMR studies of large proteins in mammalian cells. nih.govrsc.org
The ¹³C label can also be incorporated into other parts of molecules. For example, 2-bromopropionic acid can be used in the synthesis of ¹³C-labeled DNA building blocks to probe the structural dynamics of DNA by NMR. nih.gov
Stereochemical Control and Stereoselectivity in Reactions
Achieving a high degree of stereochemical control is a central goal in organic synthesis. Reactions involving 2-bromopropionic acid often exhibit high stereoselectivity, which is influenced by factors such as the reaction mechanism, neighboring group participation, and the choice of reagents and reaction conditions.
In nucleophilic substitution reactions, the stereochemical outcome at the chiral center of 2-bromopropionic acid can be either inversion or retention of configuration. For example, the reaction of an optically active α-bromo acid with an excess of an amine typically proceeds with inversion of configuration via an Sₙ2 mechanism. researchgate.net This is a reliable method for preparing N-alkylated amino acids with a defined stereochemistry. researchgate.net
The stereoselectivity of reactions can also be influenced by the use of chiral auxiliaries. For example, N-methyl pseudoephedrine has been used as a chiral auxiliary in the dynamic resolution of α-bromo esters, allowing for the asymmetric synthesis of α-amino acid derivatives with high enantiomeric ratios. thieme-connect.com
Below is a table summarizing various reactions and their stereochemical outcomes:
| Reaction Type | Reactants | Product | Stereochemical Outcome | Reference(s) |
| Nucleophilic Substitution (Sₙ2) | (R)-2-Bromopropionic acid, Methylamine | N-methyl-L-Alanine | Inversion | researchgate.net |
| Hydrolysis with NGP | (R)-2-Bromopropionic acid, NaOH(aq) | (R)-2-Hydroxypropanoic acid | Retention | |
| Amide Bond Formation | (R)- or (S)-2-Bromopropionic acid, 2-Chloro-4-methylaniline | (R)- or (S)-N-(2-chloro-4-methylphenyl)-2-bromopropanamide | Retention | beilstein-journals.org |
| Dynamic Resolution | α-Bromo-α-alkyl esters, N-Methyl pseudoephedrine, Benzylamine | α-Amino acid derivatives | High Enantiomeric Ratio | thieme-connect.com |
Emerging Research Applications and Future Perspectives
Functional Monomer in Polymer Chemistry for Tailored Material Properties
The non-labeled analogue, 2-Bromopropionic acid, is utilized in polymer chemistry as a functional monomer or as a modifier to synthesize specialized polymers and copolymers. adpharmachem.comchemimpex.com The incorporation of its reactive bromine atom and carboxylic acid group into polymer chains can significantly alter the physical and chemical properties of the resulting materials, enhancing them for applications such as advanced coatings and adhesives. chemimpex.comsolubilityofthings.com
The introduction of the ¹³C isotope in 2-Bromopropionic-1-13C acid provides a powerful advantage: the ability to create "smart" polymers that can be tracked and analyzed. By incorporating this labeled monomer, researchers can employ analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to investigate the polymer's structure, monitor its degradation pathways, and study its interaction with other components in a composite material. scbt.comscbt.com Isotopically labeled compounds are pivotal for studying material degradation mechanisms and developing novel materials with enhanced properties. scbt.com
Table 1: Comparison of Standard vs. ¹³C-Labeled Functionalized Polymers
| Feature | Standard Polymer (Unlabeled Monomer) | Polymer with this compound | Advantage of Labeling |
| Composition | Standard polymer backbone. | Polymer backbone with integrated ¹³C label at specific sites. | The label acts as a spectroscopic handle for analysis. |
| Analysis | Analysis relies on bulk properties (e.g., molecular weight, thermal analysis). | Allows for detailed tracking of the monomer unit within the polymer structure using MS and NMR. | Enables precise study of polymerization mechanisms and polymer degradation. scbt.com |
| Degradation Studies | Degradation is monitored by changes in bulk properties over time. | Specific bond cleavage events involving the labeled monomer can be identified and quantified. | Provides a mechanistic understanding of how and where degradation begins. scbt.com |
| Interaction Studies | Difficult to distinguish the polymer from its environment at a molecular level. | The ¹³C signal allows for clear differentiation and tracking of the polymer's interaction with surfaces or biological systems. | Facilitates research in biocompatible materials, drug delivery systems, and environmental fate. |
Research in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile method of controlled radical polymerization that enables the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures like block, star, and comb polymers. wikipedia.orgsigmaaldrich.com The process requires a monomer, a radical initiator (e.g., AIBN), and a thiocarbonylthio compound that serves as a chain transfer agent (CTA), or RAFT agent. wikipedia.orgboronmolecular.com
While this compound is not a RAFT agent itself, its chemical structure makes it an ideal precursor for creating labeled components for the RAFT process. It can be used to synthesize a ¹³C-labeled initiator or to form the "R" group of a RAFT agent. Placing the ¹³C label at the very beginning of the polymer chain (the alpha-end) allows for unparalleled precision in polymer analysis. Researchers can use mass spectrometry to verify the successful initiation of every chain and to quantify the efficiency of the RAFT agent, providing deep insights into the polymerization kinetics and mechanism. acs.org
Table 2: Components in a Hypothetical RAFT Polymerization Using a Labeled Initiator
| Component | Example | Role in Polymerization | Benefit of ¹³C-Labeling |
| Monomer | Styrene, Methyl methacrylate | The repeating unit that forms the polymer chain. | N/A |
| RAFT Agent (CTA) | Trithiocarbonate, Dithiobenzoate | Controls the polymerization, ensuring chains grow at a similar rate. sigmaaldrich.com | N/A |
| Initiator | Azo-initiator (AIBN) | Generates the initial free radicals to start the polymerization. boronmolecular.com | N/A |
| Labeled Precursor | This compound | Used to synthesize a labeled initiator or a labeled "R" group for the RAFT agent. | Provides the source of the isotopic tag. |
| Resulting Polymer | ¹³C-labeled Polystyrene | A polymer with a ¹³C atom at the alpha-terminus of each chain. | Allows for exact quantification of initiated chains and study of chain-end functionality. acs.org |
Development of Novel Synthetic Methodologies for Isotopic Labeling
The synthesis of isotopically labeled compounds is often challenged by the high cost and limited availability of starting materials, which demands the development of highly efficient and high-yield synthetic routes. nih.govrsc.org Research into novel methodologies focuses on incorporating stable isotopes like ¹³C into complex molecules from simple, commercially available precursors. alfa-chemistry.com
A significant synthetic advancement directly involves derivatives of 2-bromopropionic acid. One reported method for creating ¹³C-labeled DNA building blocks starts with 2-bromopropionic acid and introduces the isotope via a Kolbe nitrile reaction with ¹³C-potassium cyanide, achieving high yields. oup.com This demonstrates the utility of the bromo-acid scaffold in targeted isotopic labeling. Other innovative approaches are also emerging, such as using elemental ¹³C to generate calcium carbide (Ca¹³C₂), which in turn produces ¹³C₂-acetylene as a universal building block for labeled organic molecules, including polymers and pharmaceuticals. rsc.org These chemical methods stand alongside biosynthetic approaches, where organisms are grown on ¹³C-labeled substrates (e.g., ¹³C-glucose) to produce uniformly labeled biomolecules. alfa-chemistry.com
Table 3: Overview of ¹³C Isotopic Labeling Strategies
| Method | Description | Starting Materials | Key Advantages |
| Targeted Chemical Synthesis | Multi-step organic synthesis to place a ¹³C label at a specific position in a target molecule. | Simple labeled precursors like ¹³C-KCN, ¹³C-CO₂, ¹³C-methanol. alfa-chemistry.comoup.com | Precise, site-specific labeling for mechanistic studies. |
| Universal Building Block Synthesis | Generation of a versatile ¹³C-labeled intermediate that can be used in various subsequent reactions. | Elemental ¹³C, used to make Ca¹³C₂ and then ¹³C₂-acetylene. rsc.org | Atom-economic and provides access to a wide range of labeled compounds. |
| Biosynthesis | Use of microorganisms or cell cultures to incorporate isotopes from their growth medium into biomolecules. | ¹³C-glucose, ¹³C-amino acids. alfa-chemistry.com | Produces uniformly labeled complex biomolecules like proteins and metabolites. |
| Isotope Exchange | Swapping an existing atom in a molecule with its isotope, often catalyzed by heat or a chemical agent. | The unlabeled target compound and an isotopic source. musechem.com | Can be a simpler route if the target molecule is readily available. |
Advancements in Analytical Techniques for Tracing and Quantification of Labeled Metabolites
The utility of this compound as a tracer is fully realized through advanced analytical techniques capable of detecting and quantifying isotopic labels. scbt.com Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose, offering high precision and sensitivity. scbt.com
Recent advancements have significantly enhanced the ability to analyze labeled compounds in complex biological mixtures:
Metabolic Flux Analysis (MFA) : This powerful technique uses stable isotope tracers to map and quantify the flow of atoms through cellular metabolic pathways. rsc.orgcreative-proteomics.com By introducing a ¹³C-labeled substrate and measuring the labeling patterns in downstream metabolites, researchers can calculate the rates of various biochemical reactions. rsc.orgcreative-proteomics.com
High-Resolution Mass Spectrometry (HRMS) : Coupled with separation techniques like Ultra-High Performance Liquid Chromatography (UHPLC), HRMS allows for the simultaneous quantification of metabolites and their specific labeling states (mass isotopologue distributions). rsc.org This is critical for accurate MFA results.
Isotopic Ratio Outlier Analysis (IROA) : An LC-MS-based method that uses a mixture of samples labeled with low (e.g., 5%) and high (e.g., 95%) ¹³C enrichment. This creates characteristic isotopic patterns that help to distinguish true biological signals from background noise and accurately determine the number of carbon atoms in a metabolite. frontiersin.org
¹³C-NMR Spectroscopy : The large chemical shift range of ¹³C compared to ¹H simplifies complex spectra, making it easier to identify compounds in a mixture. frontiersin.org Direct ¹³C-¹³C correlation experiments can be used to elucidate the carbon framework of unknown metabolites. frontiersin.org
Table 4: Modern Analytical Techniques for ¹³C-Labeled Compounds
| Technique | Principle | Information Gained | Application |
| UHPLC-HRMS | Separates molecules by chromatography and measures their mass-to-charge ratio with very high accuracy. rsc.org | Accurate mass, molecular formula, concentration, and mass isotopologue distribution (MID). rsc.org | Quantifying labeled metabolites for metabolic flux analysis. |
| ¹³C-MFA | Mathematical modeling of metabolic networks constrained by experimental ¹³C labeling data. frontiersin.org | In vivo reaction rates (fluxes) through metabolic pathways. rsc.org | Understanding cellular physiology, disease metabolism, and metabolic engineering. |
| IROA | Uses distinct ¹³C isotopic patterns from mixed-labeling to filter and identify signals. frontiersin.org | Carbon number, relative quantification, and differentiation of biological signals from artifacts. frontiersin.org | Untargeted metabolomics and biomarker discovery. |
| ¹³C-NMR | Detects the ¹³C nucleus, providing information about the chemical environment and connectivity of carbon atoms. frontiersin.org | Carbon skeleton structure, de novo compound identification. frontiersin.org | Structural elucidation of novel metabolites and natural products. |
Interdisciplinary Research Integrating Chemical Synthesis with Systems Biology and Materials Science
The true future potential of this compound lies in its ability to connect disparate scientific fields. It serves as a molecular bridge, enabling discoveries that would be impossible within a single discipline.
From Chemical Synthesis to Materials Science : The ability to synthesize this compound (chemical synthesis) and incorporate it as a monomer into polymers allows materials scientists to create labeled materials. chemimpex.com These materials can then be studied to understand degradation mechanisms, reaction kinetics of polymerization, and the performance of the material in complex environments, leading to the rational design of more durable and functional polymers. scbt.comscbt.com
From Chemical Synthesis to Systems Biology : When the synthesized this compound is introduced into a biological system, it acts as a tracer. Systems biologists can follow its metabolic fate using the advanced analytical techniques described previously (e.g., LC-MS, NMR). scbt.comnih.gov This provides critical data for building and validating quantitative models of complex metabolic networks, deepening our understanding of health, disease, and cellular responses to external stimuli. frontiersin.org
This integration creates a powerful research cycle: novel synthetic methods provide new tools for analysis, which in turn generate new data that drives the development of better materials and more comprehensive biological models. This synergy is accelerating innovation in fields ranging from biomedicine and biotechnology to advanced materials and environmental science. scbt.comalfa-chemistry.com
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 2-Bromopropionic-1-13C acid with high isotopic purity?
- Methodological Answer : Synthesis requires precise control of isotopic labeling at the C1 position. A common approach involves using 13C-enriched precursors (e.g., 13C-sodium cyanide) in a bromination reaction. Isotopic purity (>99%) is validated via <sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) . Reaction conditions (temperature, solvent, catalyst) must minimize isotopic scrambling. For example, low-temperature bromination in anhydrous THF reduces side reactions. Post-synthesis purification via column chromatography or recrystallization ensures removal of unlabeled byproducts .
Q. How is this compound characterized to confirm structural integrity and isotopic labeling efficiency?
- Methodological Answer : Use a combination of:
- <sup>13</sup>C NMR : Peaks at ~170-180 ppm confirm the carboxylic acid group, while the 13C-enriched C1 position shows a distinct singlet without splitting due to neighboring protons .
- LC-MS/MS : Quantifies isotopic enrichment by comparing the molecular ion peak (M+H<sup>+</sup>) of the labeled compound (m/z 168.98) to the unlabeled analog (m/z 167.97). A ≥98% isotopic purity is typically required for metabolic tracer studies .
- FT-IR : Validates functional groups (e.g., C-Br stretch at ~550 cm<sup>−1</sup>) to rule out degradation .
Q. What is the primary role of this compound in metabolic pathway studies?
- Methodological Answer : The 13C label at the C1 position enables tracking of propionate metabolism in vivo. For instance, in studies of propionyl-CoA formation, the labeled acid is administered to cell cultures, and isotopic enrichment in downstream metabolites (e.g., methylmalonyl-CoA) is quantified via GC-MS. This helps map flux through the tricarboxylic acid (TCA) cycle under varying physiological conditions .
Advanced Research Questions
Q. How can researchers design experiments to account for isotopic dilution effects when using this compound in biological systems?
- Methodological Answer : Isotopic dilution occurs due to endogenous unlabeled propionate pools. To mitigate this:
- Pre-experiment calibration : Measure baseline propionate levels in the system (e.g., plasma, cell lysate) using LC-MS.
- Dose optimization : Use tracer kinetic models to calculate the minimum labeled compound required to achieve detectable 13C enrichment above noise (e.g., ≥5% signal-to-background ratio).
- Compartmental modeling : Apply tools like SIMCA-P to differentiate between extracellular and intracellular isotopic dilution .
Q. What strategies resolve contradictions in reported kinetic data for this compound metabolism across studies?
- Methodological Answer : Contradictions often arise from methodological variability. A systematic approach includes:
- Meta-analysis : Use databases like SciFinder or PubMed to collate kinetic parameters (e.g., Vmax, Km). Apply statistical tools (ANOVA, Cohen’s d) to identify outliers .
- Controlled replication : Reproduce key studies under standardized conditions (pH 7.4, 37°C, defined O2 levels) to isolate variables like enzyme isoforms or cell type-specific metabolism .
- Cross-validation : Compare data from isotopic tracing with independent methods (e.g., CRISPR knockdown of propionate-metabolizing enzymes) .
Q. How does the stability of this compound under varying storage conditions impact experimental reproducibility?
- Methodological Answer : Degradation (e.g., hydrolysis to 13C-propionic acid) is minimized by:
- Storage : Aliquot in amber vials under argon at −80°C; avoid freeze-thaw cycles.
- Stability assays : Periodically test stored samples via <sup>1</sup>H NMR for bromine loss (disappearance of the ~1.8 ppm triplet for CH2Br) .
- Buffer compatibility : Pre-test solubility and stability in experimental buffers (e.g., PBS vs. Tris-HCl) using UV-Vis spectroscopy (λmax = 210 nm) .
Q. What advanced analytical techniques address challenges in detecting this compound in complex biological matrices?
- Methodological Answer :
- SPE-LC-MS/MS : Solid-phase extraction (C18 cartridges) isolates the compound from lipids/proteins. Use a HILIC column for separation and MRM transitions (168.98 → 79.0 for quantification) .
- Isotope Ratio Mass Spectrometry (IRMS) : Detects low-abundance 13C in trace samples (e.g., mitochondrial isolates) with precision ≤0.1‰ .
- 2D-NMR : Resolves overlapping signals in crowded spectra (e.g., <sup>13</sup>C-<sup>1</sup>H HSQC confirms labeling specificity) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the cytotoxicity of this compound in different cell lines?
- Methodological Answer : Discrepancies may stem from:
- Cell-specific metabolism : Hepatocytes (high propionate catabolism) vs. neurons (low) show differing LD50 values. Use RNA-seq to correlate cytotoxicity with expression of propionyl-CoA synthetase .
- Experimental design : Compare studies using identical exposure times and concentrations. For example, LD50 ranges from 2 mM (24-hour exposure in HEK293) to 0.5 mM (48-hour exposure in HepG2) .
- Artifact control : Test for bromide ion interference using ion chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
